molecular formula C22H20N4O3 B2950203 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide CAS No. 1798406-76-4

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2950203
CAS RN: 1798406-76-4
M. Wt: 388.427
InChI Key: OJBBOCZKERBURF-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with some phosphorus reagents can lead to the synthesis of some novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by 1H NMR and 13C NMR spectrum . The UV-Visible NIR spectrum can be used to analyze the absorption maximum (λmax), and from the λmax value, the molar extinction coefficient can be calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The UV-Visible NIR spectrum can provide information about the electronic properties of the molecule .

Scientific Research Applications

Heterocyclic Synthesis

Cyanoacetohydrazides, which are structurally related to the compound , are known for their application in heterocyclic synthesis. They can undergo various types of reactions, including cyclocondensation and cyclization, to form heterocycles ranging from five-, six-, seven-, to eight-membered and fused rings . These reactions are pivotal in creating compounds with potential applications in pharmaceuticals and materials science.

Future Directions

The future directions for research on this compound could involve elucidating its mechanism of action, exploring its potential applications, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-29-21-12-16(7-8-20(21)27)11-18(13-23)22(28)24-10-9-17-14-25-26(15-17)19-5-3-2-4-6-19/h2-8,11-12,14-15,27H,9-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBBOCZKERBURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide

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